molecular formula C7H8BClO3 B1586596 2-Chloro-4-methoxyphenylboronic acid CAS No. 219735-99-6

2-Chloro-4-methoxyphenylboronic acid

Cat. No. B1586596
M. Wt: 186.4 g/mol
InChI Key: LOCGPWGCRVKCFN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenylboronic acid (2-CMPA) is an organic compound with a wide range of applications in the field of organic synthesis. It is a boronic acid derivative, which is a type of organic compound that contains a boron atom and two oxygen atoms connected by a single bond. 2-CMPA is used in organic synthesis for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Fluorescence Quenching Mechanisms

Research on boronic acid derivatives, including molecules structurally related to 2-Chloro-4-methoxyphenylboronic acid, has explored their fluorescence quenching mechanisms. The study by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives using aniline as a quencher, revealing insights into static quenching mechanisms in diffusion-limited reactions. This highlights the potential of such compounds in studying fluorescence-based sensing applications (Geethanjali, H. S., Nagaraja, D., & Melavanki, R., 2015).

Cross-Coupling Reactions

Parry et al. (2002) demonstrated the use of boronic acids, including those similar to 2-Chloro-4-methoxyphenylboronic acid, in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. This application is crucial in the synthesis of complex organic molecules, showcasing the importance of boronic acids in facilitating cross-coupling reactions for organic synthesis (Parry, P. R., Wang, C., et al., 2002).

Supramolecular Assemblies

The design and synthesis of supramolecular assemblies have also benefited from the study of boronic acids. Pedireddi and Seethalekshmi (2004) reported on the supramolecular assemblies formed by phenylboronic and 4-methoxyphenylboronic acids, demonstrating the role of hydrogen bonds in the formation of complex structures. This research contributes to the understanding of molecular interactions and the design of novel materials (Pedireddi, V., & Seethalekshmi, N., 2004).

N-B Interaction in Arylboronate Systems

Zhu et al. (2006) explored the N-B interactions in arylboronate systems, providing insights into molecular recognition and chemosensing technologies. Their work underscores the significance of boronic acids in developing sensors and recognition molecules, particularly for detecting biologically important substances (Zhu, L., Shabbir, S. H., et al., 2006).

Bioorthogonal Coupling Reactions

Dilek et al. (2015) reported on the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions, illustrating a bioorthogonal reaction facilitated by boronic acid derivatives. This study is vital for applications in protein conjugation and the development of labeling techniques in biological systems (Dilek, O., Lei, Z., et al., 2015).

properties

IUPAC Name

(2-chloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCGPWGCRVKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378380
Record name 2-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxyphenylboronic acid

CAS RN

219735-99-6
Record name 2-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Part I. A solution of the iodide compound from Part H (7.00 g, 26.1 mmol) in anhydrous tetrahydrofuran (50 mL) was cooled to −90° C., and treated with a hexane solution of n-butyllithium (16.5 mL, 1.6 M, 26.4 mmol). After 15 minutes, the solution was treated with triisopropylborate (6.10 mL, 26.4 mmol) and was allowed to warm to ambient temperature over 6 hours. The resulting mixture was treated with 6 N aqueous HCl (5 mL) and water (5 mL), which was stirred for 1 hour, then poured into water (100 mL) and extracted with ethyl acetate (2×100 mL). The extracts were washed in sequence with 1 N aqueous sodium bisulfite and brine (80 mL each), combined, dried over sodium sulfate, filtered and evaporated. The residual solid was triturated with 1:1 ether-hexane, collected by filtration and dried under vacuum to afford pure product, 2-chloro-4-methoxybenzeneboronic acid (3.05 g, 16.4 mmol, 63%). m.p. 191-195° C.
Quantity
0 (± 1) mol
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50 mL
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6.1 mL
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5 mL
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5 mL
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100 mL
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16.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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